AZ10397767 is a small molecule antagonist of the CXC-chemokine receptor 2 (CXCR2). [, , , , , , ] This receptor is primarily expressed on neutrophils and plays a crucial role in neutrophil recruitment and activation. [, ] In the context of cancer research, AZ10397767 is primarily investigated for its ability to inhibit the signaling pathways associated with CXCR2, which are often implicated in tumor growth, angiogenesis, and resistance to chemotherapy. [, , , , , , ]
Mechanism of Action
AZ10397767 acts as a competitive antagonist for the CXCR2 receptor. [, , , , , , ] By binding to CXCR2, it prevents the binding of its natural ligands, such as interleukin-8 (IL-8) and CXCL1. [, , , ] This blockade disrupts downstream signaling pathways associated with CXCR2 activation. These pathways typically involve the activation of kinases, transcription factors like NF-κB, and the upregulation of anti-apoptotic genes, all contributing to tumor cell survival, proliferation, and resistance to therapy. [, , , , ]
Sensitizing Cancer Cells to Chemotherapy:
AZ10397767 has demonstrated the ability to enhance the efficacy of various chemotherapeutic agents, including oxaliplatin, docetaxel, 5-Fluorouracil (5-FU), and Tomudex, in prostate cancer models. [, , , ] This sensitization is attributed to the compound's ability to inhibit CXCR2-mediated signaling, which can lead to increased apoptosis and reduced resistance to treatment. [, , , ]
Modulating the Tumor Microenvironment:
Studies using lung adenocarcinoma models have shown that AZ10397767 can significantly reduce neutrophil infiltration into tumors. [, ] This is significant because neutrophils are known to contribute to tumor growth and angiogenesis in certain cancers. [, ] By blocking CXCR2, AZ10397767 may help to create a less favorable environment for tumor progression.
Research suggests that IL-8 signaling, which is inhibited by AZ10397767, can enhance androgen receptor (AR) expression and activity in prostate cancer cells. [] This finding is noteworthy because AR signaling is a key driver of prostate cancer growth, even in the absence of androgens. [] Thus, AZ10397767 might hold potential for targeting androgen-independent prostate cancer by disrupting the IL-8/CXCR2 axis.
Related Compounds
Interleukin-8 (IL-8/CXCL8)
Compound Description: Interleukin-8 (IL-8), also known as CXCL8, is a chemokine that plays a crucial role in inflammatory responses and tumor progression. It primarily exerts its effects by binding to and activating CXCR1 and CXCR2 receptors. [, , , , , , ]
Relevance: IL-8 is directly involved in the research related to AZ10397767. AZ10397767 is a CXCR2 antagonist, and the studies demonstrate its ability to inhibit IL-8 signaling through CXCR2, ultimately affecting downstream pathways involved in cell survival, apoptosis, and drug resistance. By blocking IL-8 signaling, AZ10397767 can enhance the sensitivity of cancer cells to chemotherapy and TRAIL-induced apoptosis. [, , , , , , ]
CXCL1
Compound Description: CXCL1, also known as GRO-alpha, is another chemokine similar to IL-8 that binds to and activates CXCR2. It is involved in inflammation and tumorigenesis. []
Relevance: Similar to IL-8, CXCL1 utilizes CXCR2 for signaling, which AZ10397767 targets. The research indicates that oxaliplatin treatment increases CXCL1 expression alongside CXCL8, suggesting a potential combined role in mediating resistance. Therefore, AZ10397767's antagonism of CXCR2 could also impact CXCL1-mediated effects. []
Docetaxel
Compound Description: Docetaxel is a chemotherapy drug commonly used in the treatment of prostate cancer. It interferes with microtubule function, inhibiting cell division and leading to cell death. []
Relevance: Although not structurally related to AZ10397767, docetaxel's activity is investigated in the context of IL-8 signaling and CXCR2 inhibition. The research shows that inhibiting IL-8 signaling, through approaches like using AZ10397767 or c-FLIP siRNA, can enhance docetaxel-induced apoptosis in prostate cancer cells. [, ]
Oxaliplatin (L-OHP)
Compound Description: Oxaliplatin (L-OHP) is another chemotherapeutic agent used in cancer treatment. It forms DNA adducts that disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. [, ]
Relevance: Similar to docetaxel, the research explores the interplay between oxaliplatin's efficacy and the IL-8/CXCR2 signaling axis. The findings indicate that inhibiting CXCR2 with AZ10397767 enhances oxaliplatin's cytotoxicity and promotes apoptosis in prostate cancer cells. This highlights the potential of combining AZ10397767 with oxaliplatin to improve treatment outcomes. [, ]
Compound Description: TRAIL, also known as Apo2L, is a protein that can induce apoptosis by binding to death receptors on the surface of cells. It has shown selective cytotoxicity towards cancer cells. [, ]
Relevance: TRAIL is investigated in conjunction with AZ10397767 to understand the role of IL-8/CXCR2 signaling in regulating the extrinsic apoptotic pathway. The research demonstrates that blocking CXCR2 with AZ10397767 enhances TRAIL-induced apoptosis, suggesting a potential synergistic effect between these two agents. [, ]
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. []
Relevance: The research highlights a link between 5-FU's efficacy and CXCL8 signaling. 5-FU treatment was found to increase CXCL8 secretion and CXCR1/2 expression. Inhibiting CXCR2 with AZ10397767 increased 5-FU cytotoxicity and apoptosis, indicating a role for CXCL8/CXCR2 in mediating resistance to 5-FU. []
Pemetrexed
Compound Description: Pemetrexed is another antimetabolite chemotherapy drug that inhibits multiple enzymes involved in nucleotide synthesis, ultimately disrupting DNA and RNA production. []
Relevance: Pemetrexed is studied alongside 5-FU and Tomudex to understand the specificity of CXCL8 signaling in anti-metabolite resistance. Unlike 5-FU, pemetrexed's efficacy was not significantly affected by AZ10397767, suggesting that CXCL8/CXCR2 signaling might play a selective role in resistance mechanisms against different antimetabolites. []
Tomudex (Raltitrexed)
Compound Description: Tomudex, also known as Raltitrexed, is an antimetabolite that specifically targets thymidylate synthase, similar to 5-FU. []
Relevance: Tomudex, like 5-FU, showed increased sensitivity when CXCR2 was inhibited by AZ10397767. This further supports the notion that CXCL8/CXCR2 signaling can directly influence the effectiveness of thymidylate synthase inhibitors. The study also found that CXCL8 could increase thymidylate synthase expression, providing a potential mechanism for this resistance. []
Bicalutamide
Compound Description: Bicalutamide is an antiandrogen drug used to treat prostate cancer. It works by blocking the androgen receptor, preventing androgens like testosterone from binding and exerting their effects. []
Relevance: While not directly targeting IL-8/CXCR2 signaling, bicalutamide's activity is explored in the context of IL-8's influence on androgen receptor expression. The research found that IL-8 signaling could increase androgen receptor expression, potentially reducing bicalutamide's effectiveness. AZ10397767, by inhibiting IL-8/CXCR2, could potentially enhance bicalutamide's efficacy in prostate cancer cells. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BDP FL-PEG5-propargyl is a BDP FL derivative containing a reactive propargyl group and a hydrophilic PEG spacer arm. The propargyl group allows site-specific conjugation by Click Chemistry and is ideal for conjugation with antibodies, proteins or probes. The hydrophilic PEG spacer arm can increase water solubility.
BDP R6G is a borondipyrromethene dye matching Rhodamine 6G (R6G) channel. This derivative of the fluorophore contains aliphatic amine group in salt form.
The amine group can be conjugated with electrophiles. Amines can also used in enzymatic transamination.
BDP R6G is a bright and photostable dye whose absorption and emission spectra are similar to R6G (rhodamine 6G). Unlike R6G that is a xanthene dye, BDP R6G belongs to the borondipyrromethene class.
This is a terminal alkyne for copper-catalyzed Click chemistry.
BDP R6G is a borondipyrromethene dye, an analog of BODIPY® R6G. The fluorophore has absorption and emission spectra resembling R6G rhodamine.
The carboxylic acid can be used in experiments when conjugation of the dye to other molecules is not necessary. The carboxylic acid group can also be activated for subsequent labeling reactions like Steglich esterification.
BDP R6G is a borondipyrromethene fluorophore whose absorption and emission spectra match those of rhodamine 6G (R6G) dye.
Thiol labeling is often an option of choice for the modification of proteins. Limited number of cysteine residues in proteins allow for more site-specific labeling than NHS ester labeling of amine groups, which are encountered in large number in many proteins.
This maleimide is a thiol reactive dye. Please refer to our recommended labeling protocol to achieve modification of your protein with this reagent.
BDP R6G NHS ester is an amine-reactive borondipyrromethene dye (an analog of BODIPY® R6G NHS ester) that has absorption and emission spectra similar to R6G.
BDP R6G is a bright and photostable dye that exhibits long living fluorescence that has little pH dependence. Due to the long fluorescence lifetime, this dye is useful for fluorescence polarization assays, and for two-photon experiments.
BDP TMR is a dye for TAMRA channel. Unlike original TAMRA, it however possesses very good quantum yield, and therefore high brightness.
This derivative contains a primary amine group that can be conjugated with various electrophiles. It can also participate in enzymatic transamination reaction